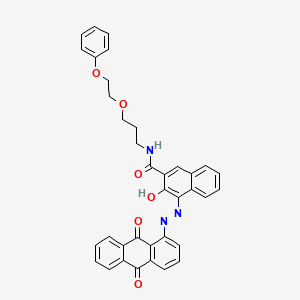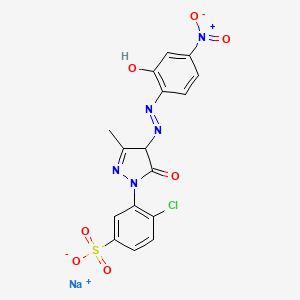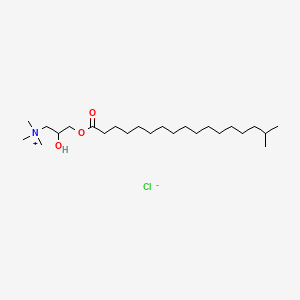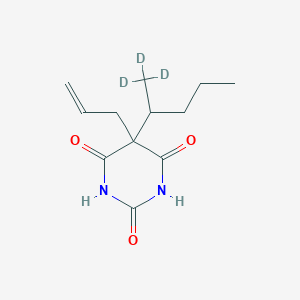
Secobarbital, (1-methyl-d3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Secobarbital is synthesized through a series of chemical reactions involving the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization . The key steps include:
Condensation: Urea reacts with diethyl malonate in the presence of sodium ethoxide to form barbituric acid.
Alkylation: Barbituric acid is then alkylated with 1-methylbutyl bromide and allyl bromide to introduce the desired substituents.
Cyclization: The alkylated product undergoes cyclization to form secobarbital.
Industrial Production Methods
Industrial production of secobarbital involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of automated reactors for precise control of temperature and reaction time.
- Purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Secobarbital undergoes various chemical reactions, including:
Oxidation: Secobarbital can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of secobarbital can lead to the formation of alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the allyl and methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Secobarbital, (1-methyl-d3)-, has a wide range of scientific research applications:
Mechanism of Action
Secobarbital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal activity . The prolonged inhibitory effect of GABA in the thalamus results in sedation, hypnosis, and anticonvulsant effects .
Comparison with Similar Compounds
Secobarbital is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital . While all these compounds share similar sedative and hypnotic properties, secobarbital is unique due to its shorter duration of action and higher potency . This makes it particularly useful for short-term treatments and preoperative sedation .
List of Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Butalbital
Properties
CAS No. |
1246818-38-1 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
5-prop-2-enyl-5-(1,1,1-trideuteriopentan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i3D3 |
InChI Key |
KQPKPCNLIDLUMF-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)C1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


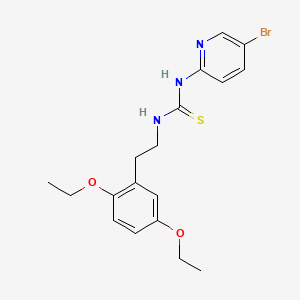
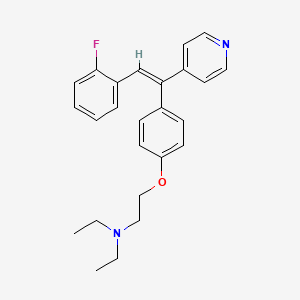
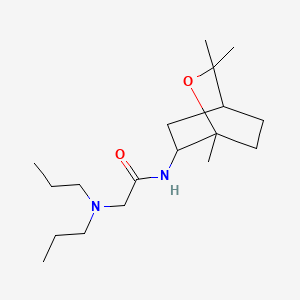
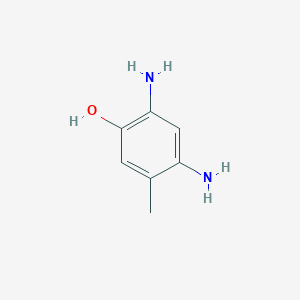
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)
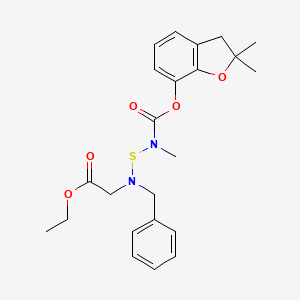
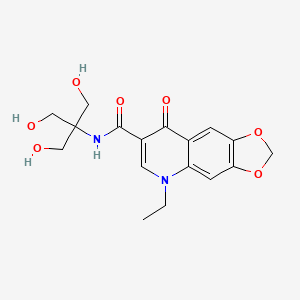

![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)

